N-(2-chloro-6-fluorobenzyl)-2-methoxy-N-2-pyridinylbenzamide
Overview
Description
N-(2-chloro-6-fluorobenzyl)-2-methoxy-N-2-pyridinylbenzamide is a useful research compound. Its molecular formula is C20H16ClFN2O2 and its molecular weight is 370.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.0884336 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Intramolecular Hydrogen Bonding
Research has demonstrated the presence of intramolecular hydrogen bonding patterns within compounds similar to N-(2-chloro-6-fluorobenzyl)-2-methoxy-N-2-pyridinylbenzamide. These patterns include six-membered N–H···O and five-membered N–H···N hydrogen bonding, which play a crucial role in the molecular structure and stability of such compounds. The study of these hydrogen bonding patterns contributes to a deeper understanding of the chemical behavior and potential applications of these compounds in various scientific fields (Du, Jiang, & Li, 2009).
Synthesis and Cytotoxicity
Compounds with structures related to this compound have been explored for their potential anticancer activities. The synthesis of similar compounds and their cytotoxic effects on various cancer cell lines have been investigated, providing insights into the development of new anticancer agents. Such research contributes to the pharmaceutical applications of these compounds, highlighting their relevance in medicinal chemistry (Hour, Yang, Lien, Kuo, & Huang, 2007).
Behavioral Responses and Bioefficacy Against Aedes aegypti
Studies on compounds structurally akin to this compound have shown significant repellent activity against Aedes aegypti mosquitoes. By synthesizing and testing various substituted aromatic amides, researchers have identified compounds with potent deterrent activities, contributing to the development of effective mosquito repellent agents. This line of research has potential implications for public health, especially in the management of mosquito-borne diseases (Garud, Ganesan, Prakash, Vijayaraghavan, & Shinde, 2011).
Allosteric Modulation of Metabotropic Glutamate Receptor
Another area of interest is the study of compounds as allosteric modulators of metabotropic glutamate receptor subtype 5 (mGluR5). Research has identified specific benzamide derivatives as potent and selective positive allosteric modulators, which have no agonist activity on their own but can potentiate receptor responses to glutamate. Such findings are significant for neuroscience research, providing tools for studying the role of mGluR5 in various brain functions and disorders (O'Brien et al., 2004).
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2-methoxy-N-pyridin-2-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2/c1-26-18-10-3-2-7-14(18)20(25)24(19-11-4-5-12-23-19)13-15-16(21)8-6-9-17(15)22/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTRNPWIXDQXLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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